Quinolactacin A: A Comprehensive Technical Guide to its Physicochemical Properties for Researchers and Drug Development Professionals
Quinolactacin A: A Comprehensive Technical Guide to its Physicochemical Properties for Researchers and Drug Development Professionals
This guide provides an in-depth exploration of the physicochemical properties of Quinolactacin A, a novel quinolone alkaloid with significant therapeutic potential. As a compound of interest for researchers in natural product chemistry, pharmacology, and drug development, a thorough understanding of its fundamental characteristics is paramount for its successful application. This document moves beyond a simple recitation of data, offering insights into the causality behind experimental choices and providing a framework for the generation of robust and reliable data.
Molecular Structure and Identity
Quinolactacin A is a fungal metabolite originally isolated from Penicillium sp.[1]. It possesses a unique fused quinolinone and γ-lactam ring system, a feature that underpins its diverse biological activities[2].
Chemical Structure:
Caption: 2D Chemical Structure of Quinolactacin A.
Quinolactacin A is noted to be a mixture of two diastereomers, Quinolactacin A1 and A2, which differ in their stereochemistry. This is a critical consideration for both biological testing and analytical method development, as the individual isomers may exhibit different activities and chromatographic behaviors.
Table 1: Core Molecular Identifiers of Quinolactacin A
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₁₈N₂O₂ | [3] |
| Molecular Weight | 270.33 g/mol | [4] |
| Appearance | White powder | [5] |
| Melting Point | 262-265 °C (decomposes) | [5] |
| CAS Number | 319917-25-4 |
Solubility Profile: A Gateway to Formulation and Bioavailability
The solubility of a compound is a cornerstone of its developability, influencing everything from formulation strategies to oral bioavailability. While qualitative solubility data for Quinolactacin A is available, a comprehensive quantitative analysis across a range of solvents is essential for informed decision-making in a research and development setting.
Table 2: Qualitative Solubility of Quinolactacin A
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Methanol | Soluble |
| Ethanol | Sparingly Soluble |
| Water | Insoluble (predicted) |
Experimental Protocol: Quantitative Solubility Determination (Shake-Flask Method)
The shake-flask method remains the gold standard for determining equilibrium solubility. Its underlying principle is the partitioning of a compound between a solid phase and a solvent until equilibrium is reached.
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Preparation of Saturated Solutions: Add an excess amount of Quinolactacin A to a series of vials, each containing a different solvent of interest (e.g., water, phosphate-buffered saline at various pH values, ethanol, methanol, DMSO, acetonitrile). The excess solid ensures that the solution becomes saturated.
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Equilibration: Seal the vials and agitate them at a constant, controlled temperature (typically 25 °C and 37 °C to simulate ambient and physiological conditions) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.
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Phase Separation: Centrifuge the vials at a high speed to pellet the undissolved solid.
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Sampling and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
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Quantification: Analyze the concentration of Quinolactacin A in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
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Calculation: Calculate the original solubility in mg/mL or µg/mL, accounting for the dilution factor.
Causality in Experimental Design: The choice of solvents should reflect potential formulation vehicles and biological fluids. Including buffers at different pH values is crucial for understanding how ionization might affect solubility, a key factor for oral absorption. Temperature control is critical as solubility is a temperature-dependent property.
Caption: Workflow for Quantitative Solubility Determination.
Spectroscopic Characterization: The Fingerprint of a Molecule
Spectroscopic techniques provide a detailed "fingerprint" of a molecule, essential for its identification, purity assessment, and structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR are critical for the structural confirmation of Quinolactacin A.
Expected ¹H NMR Spectral Features:
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Aromatic Protons: Signals in the downfield region (typically δ 7-8.5 ppm) corresponding to the protons on the quinolinone ring system.
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Aliphatic Protons: Signals in the upfield region (typically δ 1-4 ppm) corresponding to the protons of the sec-butyl group and the γ-lactam ring.
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N-CH₃ Signal: A characteristic singlet for the N-methyl group.
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NH Proton: A potentially broad signal for the amide proton in the γ-lactam ring.
Expected ¹³C NMR Spectral Features:
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Carbonyl Carbons: Resonances in the highly downfield region (δ 160-180 ppm) for the amide and ketone carbonyls.
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Aromatic and Olefinic Carbons: Signals in the region of δ 110-150 ppm.
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Aliphatic Carbons: Resonances in the upfield region (δ 10-60 ppm).
Experimental Protocol: NMR Data Acquisition
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Sample Preparation: Dissolve a precisely weighed amount of Quinolactacin A (typically 1-5 mg) in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical and should be one in which the compound is fully soluble.
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Instrument Setup: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.
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¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.
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¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans will be required due to the lower natural abundance of ¹³C.
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2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula. The fragmentation pattern observed in the mass spectrum offers clues about the molecule's structure.
Experimental Protocol: Mass Spectrometry Analysis
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Sample Introduction: Introduce a dilute solution of Quinolactacin A into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography system (LC-MS).
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Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) to generate intact molecular ions ([M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode).
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Mass Analysis: Analyze the ions using a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) to obtain an accurate mass measurement.
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Fragmentation Analysis (MS/MS): Select the molecular ion and subject it to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern provides structural information.
Caption: Workflow for Mass Spectrometry Analysis of Quinolactacin A.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
IR Spectroscopy: This technique identifies the functional groups present in a molecule based on the absorption of infrared radiation.
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Expected Key IR Absorptions:
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N-H stretch: Around 3200-3400 cm⁻¹ (amide)
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C=O stretch: Around 1650-1750 cm⁻¹ (ketone and amide carbonyls)
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C=C stretch: Around 1500-1600 cm⁻¹ (aromatic ring)
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C-H stretch: Around 2850-3000 cm⁻¹ (aliphatic) and >3000 cm⁻¹ (aromatic)
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UV-Vis Spectroscopy: This technique provides information about the electronic transitions within a molecule and is particularly useful for compounds with conjugated systems.
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Expected UV-Vis Absorption: Quinolactacin A, with its quinolinone chromophore, is expected to exhibit strong UV absorption maxima. The exact wavelengths of maximum absorbance (λmax) are useful for quantitative analysis by HPLC-UV.
Stability Profile: Ensuring Integrity and Shelf-Life
Understanding the stability of Quinolactacin A under various conditions is crucial for its handling, storage, and the development of stable pharmaceutical formulations.
Experimental Protocol: Forced Degradation Study
Forced degradation studies, or stress testing, are designed to accelerate the degradation of a compound to identify potential degradation products and pathways.
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Sample Preparation: Prepare solutions of Quinolactacin A in suitable solvents.
-
Stress Conditions: Subject the solutions to a range of stress conditions:
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Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60 °C).
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Basic Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature.
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Oxidative Degradation: 3% H₂O₂ at room temperature.
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Thermal Degradation: Store the solid compound and solutions at elevated temperatures (e.g., 60 °C, 80 °C).
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Photostability: Expose the solid compound and solutions to UV and visible light, as per ICH Q1B guidelines.
-
-
Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a stability-indicating HPLC method (a method that can separate the intact drug from its degradation products).
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Data Evaluation: Quantify the remaining amount of Quinolactacin A and identify and characterize any significant degradation products, potentially using LC-MS.
Causality in Experimental Design: The choice of stressors is designed to mimic potential real-world degradation scenarios. For instance, acidic and basic conditions simulate the pH range of the gastrointestinal tract, while light exposure is relevant for storage and handling. The use of a stability-indicating analytical method is non-negotiable for accurately assessing degradation.
Biological Activities: A Spectrum of Therapeutic Potential
Quinolactacin A has garnered significant interest due to its diverse range of biological activities. A comprehensive understanding of these activities is essential for guiding further research and development efforts.
Table 3: Overview of Reported Biological Activities of Quinolactacins
| Activity | Description | Source(s) |
| Anti-inflammatory | Inhibits the production of tumor necrosis factor (TNF) induced by lipopolysaccharide (LPS) in murine macrophages. | [1] |
| Antibacterial | Exhibits efficacy against various bacterial strains. | [6] |
| Anticancer/Antiproliferative | Shows potential in inhibiting the growth of cancer cells. | [6] |
| Antioxidant | Possesses the ability to neutralize free radicals. | [6] |
| Antimalarial | Demonstrates activity against the malaria parasite. | [6] |
| Antiviral | Shows potential in inhibiting viral replication. | [6] |
The diverse bioactivities of Quinolactacin A make it a promising lead compound for the development of new therapeutics for a range of diseases. Further research is warranted to elucidate the specific mechanisms of action for each of these activities and to explore its potential in preclinical and clinical studies.
References
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Kakinuma, N., Iwai, H., Takahashi, S., Hamano, K., Yanagisawa, T., Nagai, K., Tanaka, K., Suzuki, K., Kirikae, F., Kirikae, T., & Nakagawa, A. (2000). Quinolactacins A, B and C: novel quinolone compounds from Penicillium sp. EPF-6. I. Taxonomy, production, isolation and biological properties. The Journal of Antibiotics, 53(11), 1247–1251. [Link]
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Li, Y., Li, X., Che, Q., Zhu, T., & Gu, Q. (2020). Quinolactacin Biosynthesis Involves Non-Ribosomal-Peptide-Synthetase-Catalyzed Dieckmann Condensation to Form the Quinolone-γ-lactam Hybrid. Angewandte Chemie International Edition, 59(52), 23696-23700. [Link]
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Kakinuma, N., Iwai, H., Takahashi, S., Hamano, K., Yanagisawa, T., Nagai, K., Tanaka, K., Suzuki, K., Kirikae, F., Kirikae, T., & Nakagawa, A. (2000). Quinolactacins A, B and C: novel quinolone compounds from Penicillium sp. EPF-6. I. Taxonomy, production, isolation and biological properties. The Journal of Antibiotics, 53(11), 1247-1251. [Link]
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PubChem. (n.d.). Quinolactacin A2. National Center for Biotechnology Information. Retrieved from [Link]
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Takahashi, S., Kakinuma, N., Iwai, H., Yanagisawa, T., Nagai, K., Suzuki, K., Tokunaga, T., & Nakagawa, A. (2000). Quinolactacins A, B and C: novel quinolone compounds from Penicillium sp. EPF-6. II. Physico-chemical properties and structure elucidation. The Journal of Antibiotics, 53(11), 1252–1256. [Link]
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Takahashi, S., Kakinuma, N., Iwai, H., Yanagisawa, T., Nagai, K., Suzuki, K., Tokunaga, T., & Nakagawa, A. (2000). Quinolactacins A, B and C: novel quinolone compounds from Penicillium sp. EPF-6. II. Physico-chemical properties and structure elucidation. The Journal of Antibiotics, 53(11), 1252-1256. [Link]
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Shafi, S., Mahboob, A., Anjum, S., & Sultana, N. (2023). Recent Advances in the Synthesis and Biological Activities of Quinolactacin and Its Derivatives: A Comprehensive Review. Current Organic Synthesis, 20(6), 634-651. [Link]
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